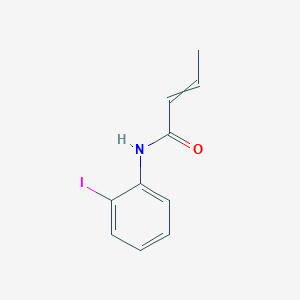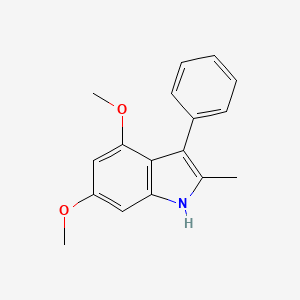
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes methoxy groups at the 4 and 6 positions, a methyl group at the 2 position, and a phenyl group at the 3 position. These substitutions can significantly influence the compound’s chemical properties and biological activities.
準備方法
The synthesis of 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole and appropriate phenyl and methyl substituents.
Reaction Conditions: The key steps often involve electrophilic aromatic substitution reactions, where the indole ring is functionalized with the desired substituents
Industrial Production: Industrial production methods may involve optimizing these synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole ring can be replaced or modified. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
科学的研究の応用
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound’s biological activities are studied for potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research into its pharmacological effects can lead to the development of new drugs targeting specific diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity. For example, it may interact with cellular proteins involved in signal transduction or metabolic pathways.
Pathways Involved: The pathways affected by the compound can include those related to cell growth, apoptosis, and inflammation. Its effects on these pathways can lead to therapeutic outcomes such as tumor suppression or reduced inflammation.
類似化合物との比較
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- can be compared with other indole derivatives:
Similar Compounds: Examples include 1H-Indole, 4-methyl-2-phenyl-, and 1H-Indole, 3-methyl-. These compounds share the indole core structure but differ in their substitution patterns.
Uniqueness: The unique substitution pattern of 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- imparts distinct chemical and biological properties. For instance, the presence of methoxy groups can enhance its solubility and reactivity, while the phenyl group can influence its binding affinity to biological targets.
特性
CAS番号 |
845548-59-6 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
4,6-dimethoxy-2-methyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C17H17NO2/c1-11-16(12-7-5-4-6-8-12)17-14(18-11)9-13(19-2)10-15(17)20-3/h4-10,18H,1-3H3 |
InChIキー |
FFJPYDMNNDEJFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=C(C=C2OC)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


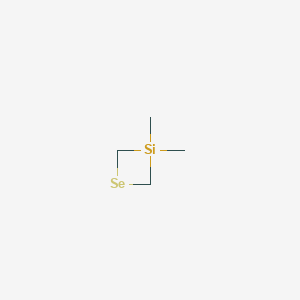
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
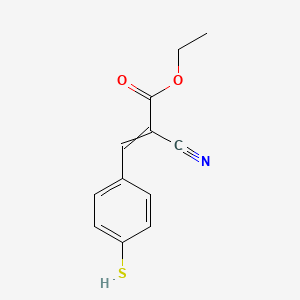

![1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone](/img/structure/B14197583.png)
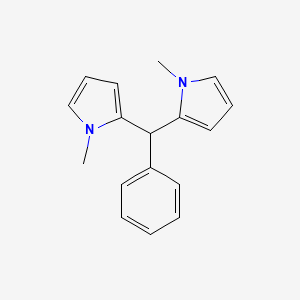
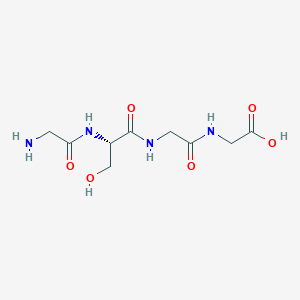
![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
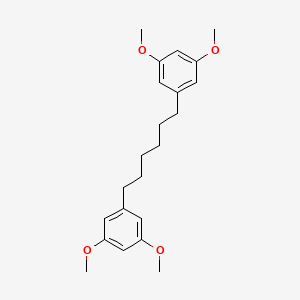
![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)

![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
